Cas no 1306831-08-2 (Methyl 2-(2-(methylamino)thiazol-4-yl)acetate)

Methyl 2-(2-(methylamino)thiazol-4-yl)acetate is a specialized organic compound featuring a thiazole core functionalized with a methylamino group and an ester moiety. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of heterocyclic compounds. The presence of both the methylamino and ester groups offers versatility in further chemical modifications, enabling applications in medicinal chemistry, such as the synthesis of bioactive molecules. Its well-defined molecular architecture ensures consistent reactivity, facilitating controlled transformations under standard conditions. The compound is typically handled under inert conditions to preserve its stability, making it suitable for research and industrial-scale processes requiring precise functional group manipulation.
Methyl 2-(2-(methylamino)thiazol-4-yl)acetate structure
1306831-08-2 structure
Product Name:Methyl 2-(2-(methylamino)thiazol-4-yl)acetate
CAS No:1306831-08-2
MF:C7H10N2O2S
MW:186.231500148773
CID:5217169
Update Time:2025-06-11

Methyl 2-(2-(methylamino)thiazol-4-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate
    • methyl 2-(2-(methylamino)thiazol-4-yl)acetate
    • methyl2-[2-(methylamino)-1,3-thiazol-4-yl]acetate
    • 4-Thiazoleacetic acid, 2-(methylamino)-, methyl ester
    • Methyl 2-(2-(methylamino)thiazol-4-yl)acetate
    • Inchi: 1S/C7H10N2O2S/c1-8-7-9-5(4-12-7)3-6(10)11-2/h4H,3H2,1-2H3,(H,8,9)
    • InChI Key: DCEDUVQQJASHTE-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(=O)OC)N=C1NC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 166
  • XLogP3: 1.1
  • Topological Polar Surface Area: 79.5

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Additional information on Methyl 2-(2-(methylamino)thiazol-4-yl)acetate

Methyl 2-(2-(methylamino)thiazol-4-yl)acetate: A Comprehensive Overview

Methyl 2-(2-(methylamino)thiazol-4-yl)acetate, with the CAS number 1306831-08-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities. The structure of Methyl 2-(2-(methylamino)thiazol-4-yl)acetate features a thiazole ring substituted with a methylamino group at position 2 and an acetate ester group at position 4. This unique substitution pattern contributes to its potential as a bioactive molecule.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The methylamino group in the structure of Methyl 2-(2-(methylamino)thiazol-4-yl)acetate plays a crucial role in enhancing the compound's bioactivity by increasing its lipophilicity and improving its ability to interact with biological targets. Additionally, the acetate ester group at position 4 contributes to the compound's stability and solubility properties.

The synthesis of Methyl 2-(2-(methylamino)thiazol-4-yl)acetate involves a multi-step process that typically begins with the preparation of the thiazole ring. This is followed by functionalization at specific positions to introduce the methylamino and acetate ester groups. The reaction conditions, including temperature, solvent, and catalysts, are carefully optimized to ensure high yields and purity of the final product.

One of the most promising applications of Methyl 2-(2-(methylamino)thiazol-4-yl)acetate lies in its potential as a lead compound for drug development. Researchers have reported that this compound exhibits significant activity against various cancer cell lines, suggesting its potential as an antitumor agent. Furthermore, studies have demonstrated its ability to inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.

In addition to its pharmacological applications, Methyl 2-(2-(methylamino)thiazol-4-yl)acetate has also been explored for its use in agrochemicals. Its ability to inhibit plant pathogens has led to investigations into its potential as a fungicide or insecticide. However, further research is required to fully understand its efficacy and safety profile in agricultural settings.

The structural versatility of Methyl 2-(2-(methylamino)thiazol-4-yl)acetate makes it an ideal candidate for further chemical modifications. By altering the substituents on the thiazole ring or modifying the acetate ester group, researchers can potentially develop derivatives with enhanced biological activities or improved pharmacokinetic properties.

Recent advancements in computational chemistry have also contributed to our understanding of Methyl 2-(2-(methylamino)thiazol-4-yl)acetate's molecular interactions. Molecular docking studies have revealed that this compound can bind effectively to key proteins involved in various disease pathways, providing insights into its mechanism of action.

In conclusion, Methyl 2-(2-(methylamino)thiazol-4-yl)acetate (CAS No. 1306831-08-2) is a compound with immense potential in multiple fields due to its unique structure and diverse biological activities. Continued research into its synthesis, properties, and applications will undoubtedly lead to new discoveries and innovations in drug development and beyond.

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